1,2-Cyclohexanediol

Description

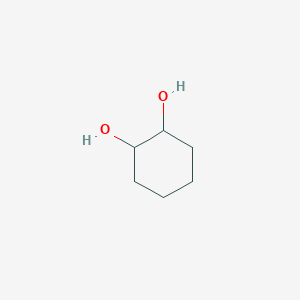

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871843 | |

| Record name | 1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-17-9, 54383-22-1, 1792-81-0, 1460-57-7 | |

| Record name | 1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Grandidentol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Cyclohexanediol: Properties, Reactions, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-cyclohexanediol, a versatile diol with significant applications in organic synthesis and drug development. We will delve into the distinct characteristics of its stereoisomers, its reactivity, and established protocols for its synthesis and use.

Introduction to this compound: Structure and Stereoisomerism

This compound, also known as hexahydro-1,2-benzenediol, is a cyclic organic compound featuring a cyclohexane ring substituted with two hydroxyl (-OH) groups on adjacent carbons.[1] This structure gives rise to stereoisomerism, with the existence of cis and trans isomers, which exhibit distinct physical and chemical properties due to the different spatial arrangements of the hydroxyl groups.[1] The general structure is represented by the chemical formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol .[2]

The stereochemistry of this compound is crucial in its applications, particularly in asymmetric synthesis where the defined spatial orientation of the hydroxyl groups can direct the stereochemical outcome of a reaction.

Physical Properties: A Comparative Analysis

The physical state of this compound is typically a white to off-white crystalline powder or solid.[3][4] The melting and boiling points, as well as solubility, are key identifiers and are influenced by the isomeric form.

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Mixture (cis/trans) |

| CAS Number | 1792-81-0[5] | 1460-57-7[6] | 931-17-9[7] |

| Melting Point | 97-101 °C[8] | 101-104 °C[9] | 73-77 °C[7][10] |

| Boiling Point | 116 °C @ 13 mmHg[5] | 117 °C @ 12.75 mmHg[11] | 118-120 °C @ 10 mmHg[7] |

| Appearance | White to almost white powder or crystals[5] | Off-white crystals or crystalline powder[9] | White to pale cream or pale brown crystals, powder, or lumps[12] |

| Solubility | Soluble in methanol.[5][8] | Soluble in chloroform and methanol.[6][9][13] | Soluble in water.[14][15] Moderately soluble in water; more soluble in organic solvents like ethanol and methanol.[16] |

The presence of two hydroxyl groups allows this compound to participate in hydrogen bonding, contributing to its moderate solubility in water and higher solubility in polar organic solvents.[1][16] The solubility can be influenced by temperature, generally increasing as the temperature rises.[16]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its vicinal diol functionality. Key reactions include oxidation and esterification.

Oxidation

The oxidation of this compound can yield different products depending on the reaction conditions and the oxidizing agent employed. A significant application of this reaction is in the synthesis of adipic acid, a crucial monomer in the production of nylon.[17]

The oxidation can proceed through several intermediates. For instance, the use of a 12-tungstophosphoric acid-hydrogen peroxide system can convert trans-1,2-cyclohexanediol almost quantitatively to adipic acid.[18] The proposed mechanism involves the initial oxidation of the diol to an α-hydroxyketone, followed by a Baeyer-Villiger rearrangement.[18]

Other catalytic systems, such as alumina-supported Ru(OH)₃ and polyoxometalates, have also been investigated for the aerobic oxidation of trans-1,2-cyclohexanediol to adipic acid.[19] While polyoxometalates show high selectivity, the reaction can be complex under basic conditions with Ru(OH)₃, leading to various by-products.[19]

Use as a Protecting Group

The vicinal diol structure of this compound allows it to be used as a protecting group for carbonyl compounds (aldehydes and ketones) by forming cyclic acetals or ketals. This strategy is fundamental in multi-step organic syntheses to mask the reactivity of a carbonyl group while other transformations are carried out on the molecule.

Synthesis of this compound

This compound is commonly synthesized from cyclohexene. The stereochemical outcome of the synthesis (cis or trans) is dependent on the chosen synthetic route.

Synthesis of trans-1,2-Cyclohexanediol

A common method for preparing the trans isomer involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting cyclohexene oxide.[20] Another approach utilizes the reaction of cyclohexene with hydrogen peroxide and formic acid.[20][21]

Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene [21]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of formic acid (99%) and hydrogen peroxide (30%) under cooling in an ice bath.

-

Addition of Cyclohexene: Slowly add cyclohexene dropwise to the cooled solution while stirring. Maintain the internal temperature below 80 °C, using an ice bath if necessary.

-

Reaction Monitoring: After the addition is complete (approximately 35 minutes), test for the presence of peroxides using potassium iodide starch test strips.

-

Peroxide Quenching: If the peroxide test is positive, heat the reaction mixture to 60-70 °C until the test is negative. If it remains positive after an hour, add sodium disulfite to destroy the remaining peroxide.

-

Solvent Removal: Remove the formic acid and water using a rotary evaporator.

-

Hydrolysis: To the viscous residue, add a solution of sodium hydroxide in water to hydrolyze the intermediate formic acid ester, ensuring the temperature does not exceed 60 °C.

-

Neutralization and Work-up: Neutralize the mixture with concentrated hydrochloric acid.

-

Isolation: Remove the solvent completely on a rotary evaporator. The solid residue is then distilled under reduced pressure to yield the crystalline product.

Synthesis of cis-1,2-Cyclohexanediol

The cis isomer can be prepared by the oxidation of cyclohexene using osmium tetroxide as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).[22]

Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol [22]

-

Reaction Setup: In a three-necked flask with a magnetic stirrer and a nitrogen inlet, prepare a solution of N-methylmorpholine N-oxide monohydrate in water and acetone.

-

Catalyst and Substrate Addition: Add a catalytic amount of osmium tetroxide followed by cyclohexene to the solution.

-

Reaction: Stir the two-phase solution vigorously under nitrogen at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature. The mixture will become homogeneous and light brown as the reaction proceeds overnight.

-

Work-up: Cool the reaction mixture and add a slurry of methanol, charcoal, and Celite. Stir for an hour and then filter.

-

Purification: Concentrate the filtrate using a rotary evaporator. The residual oil is then subjected to a series of extraction and neutralization steps to isolate the cis-diol.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] Its diol functionality can be a precursor to other functional groups or can be incorporated into the final molecular scaffold. The well-defined stereochemistry of the cis and trans isomers makes them valuable chiral building blocks in asymmetric synthesis.

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[2][23] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[24][25] In case of accidental contact, flush the affected area with plenty of water.[24] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[24][25]

References

- Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (n.d.).

- trans-1,2-Cyclohexanediol - ChemBK. (2024, April 9).

- Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem. (n.d.).

- Cyclohexane-1,2-diol - Solubility of Things. (n.d.).

- Material Safety Data Sheet - this compound (Mixture of Cis and Trans), 98%. (n.d.). Cole-Parmer.

- trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem. (n.d.).

- This compound | CAS#:931-17-9 | Chemsrc. (2025, August 20).

- Chemical Properties of this compound (CAS 931-17-9) - Cheméo. (n.d.).

- trans-1,2-CYCLOHEXANEDIOL - Organic Syntheses Procedure. (n.d.).

- cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem. (n.d.).

- cyclohexane-1,2-diol - ChemBK. (2024, April 9).

- Oxidation of 1,2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters - Semantic Scholar. (2013, July 1).

- This compound | C6H12O2 | CID 13601 - PubChem - NIH. (n.d.).

- Oxidation of this compound as a step for adipic acid synthesis - ResearchGate. (2025, August 7).

- CN101279892B - Method for preparing this compound by catalytic oxidation of cyclohexene - Google Patents. (n.d.).

- Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation | Request PDF - ResearchGate. (2025, August 7).

- Solubility of trans-1,2-cyclohexanediol in some solvents | Request PDF - ResearchGate. (2025, August 7).

- Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed. (n.d.).

- Oxidation of Cyclohexene to trans-1,2-Cyclohexanediol Promoted by p-Toluenesulfonic Acid without Organic Solvents | Journal of Chemical Education - ACS Publications. (2011, April 25).

- Scheme 1. Oxidation of cis-/trans-1,2-cyclohexanediol. - ResearchGate. (n.d.).

- This compound, trans- - the NIST WebBook. (n.d.).

- This compound - the NIST WebBook. (n.d.).

- This compound - the NIST WebBook. (n.d.).

- cis-1,2-Cyclohexanediol - the NIST WebBook. (n.d.).

Sources

- 1. CAS 931-17-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H12O2 | CID 13601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 931-17-9 [chemicalbook.com]

- 4. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-1,2-Cyclohexanediol | 1792-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. guidechem.com [guidechem.com]

- 8. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]

- 9. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]

- 10. This compound | CAS#:931-17-9 | Chemsrc [chemsrc.com]

- 11. TRANS-1,2-CYCLOHEXANEDIOL CAS#: 1460-57-7 [m.chemicalbook.com]

- 12. A18572.18 [thermofisher.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound, cis + trans, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 15. Page loading... [guidechem.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. researchgate.net [researchgate.net]

- 18. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Oxidation of 1,2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters | Semantic Scholar [semanticscholar.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Making sure you're not a bot! [oc-praktikum.de]

- 22. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]

- 23. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of trans-1,2-Cyclohexanediol via Epoxidation

Foreword: The Strategic Importance of trans-1,2-Cyclohexanediol

In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of chiral building blocks is paramount. trans-1,2-Cyclohexanediol, a C2-symmetric diol, represents a cornerstone intermediate, prized for its stereochemical integrity and versatile reactivity. Its applications are extensive, ranging from the synthesis of chiral ligands for asymmetric catalysis to its incorporation into the core structures of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven perspective on the synthesis of trans-1,2-cyclohexanediol, focusing on the robust and stereocontrolled route via the epoxidation of cyclohexene and subsequent ring-opening of the epoxide intermediate. Our focus is not merely on procedural recitation but on imparting a deep, causal understanding of the experimental choices that ensure a reliable and high-yielding synthesis.

The Synthetic Strategy: A Two-Act Play of Stereocontrol

The synthesis of trans-1,2-cyclohexanediol from cyclohexene is a classic two-step sequence that elegantly controls the stereochemical outcome. The overarching strategy involves:

-

Epoxidation of Cyclohexene: The initial step is the stereospecific syn-addition of an oxygen atom across the double bond of cyclohexene to form cyclohexene oxide. This reaction preserves the stereochemistry of the starting alkene.

-

Ring-Opening of Cyclohexene Oxide: The subsequent step is the nucleophilic ring-opening of the epoxide. This reaction proceeds via an SN2 mechanism, resulting in an anti-dihydroxylation and yielding the desired trans-1,2-cyclohexanediol.

This sequence ensures the formation of the trans isomer with high fidelity.

Visualizing the Synthetic Pathway

Caption: Overall synthetic route from cyclohexene to trans-1,2-cyclohexanediol.

Act I: The Epoxidation of Cyclohexene

The epoxidation of an alkene is a concerted reaction where an oxygen atom is transferred from a peroxy acid to the double bond. The choice of the epoxidizing agent is critical and is often dictated by factors such as reactivity, safety, and cost.

Mechanism of Epoxidation

The accepted mechanism for epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), involves a concerted, single-step process.[1][2] This "butterfly" mechanism results in the syn-addition of the oxygen atom to the plane of the double bond, forming the epoxide ring.[2]

Caption: Concerted mechanism of cyclohexene epoxidation with m-CPBA.

Choice of Epoxidizing Agent: A Comparative Analysis

Two common and effective methods for the epoxidation of cyclohexene are the use of in situ generated performic acid and the use of a commercially available peroxy acid like m-CPBA.

| Parameter | In situ Performic Acid | meta-Chloroperoxybenzoic Acid (m-CPBA) |

| Reagents | Formic acid and 30% Hydrogen Peroxide[3][4] | m-CPBA (~77% purity)[5] |

| Solvent | Typically neat or with a co-solvent | Dichloromethane (DCM)[5] |

| Temperature | 40-50 °C[6] | 0 °C to room temperature[5] |

| Advantages | Cost-effective reagents; one-pot conversion to the diol.[7] | High reactivity; commercially available; well-defined reaction conditions.[2] |

| Disadvantages | Strongly acidic conditions; potential for side reactions. | Higher cost; requires a separate hydrolysis step. |

| Safety | Peroxy acids are strong oxidizers and potentially explosive.[3][8][9] | Peroxy acids are strong oxidizers and potentially explosive.[10] |

Experimental Protocol: Epoxidation with in situ Performic Acid

This method combines the epoxidation and hydrolysis steps into a one-pot procedure.[3][4]

Materials:

-

Cyclohexene (freshly distilled)

-

Formic acid (88-99%)

-

30% Hydrogen peroxide

-

Sodium hydroxide

-

Ethyl acetate

-

Three-necked flask, dropping funnel, thermometer, magnetic stirrer, ice bath

Procedure:

-

Formation of Performic Acid: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine formic acid and 30% hydrogen peroxide. Cool the mixture in an ice bath.[4]

-

Addition of Cyclohexene: Slowly add freshly distilled cyclohexene to the performic acid solution via the dropping funnel. Maintain the reaction temperature between 40-45 °C by controlling the rate of addition and using the ice bath as needed.[3]

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 40 °C for one hour, then let it stand at room temperature overnight.[3]

-

Work-up (Hydrolysis):

-

Remove the formic acid and water under reduced pressure.

-

To the viscous residue, cautiously add a cold solution of sodium hydroxide, ensuring the temperature does not exceed 45 °C. This step hydrolyzes the intermediate formate esters.[3][4]

-

Warm the alkaline solution to 45 °C and extract the product with ethyl acetate.[3]

-

-

Isolation and Purification:

Act II: The Ring-Opening of Cyclohexene Oxide

The stereoselective ring-opening of cyclohexene oxide is the crucial step that establishes the trans stereochemistry of the final product. This can be achieved under either acidic or basic conditions.

Mechanism of Ring-Opening: The SN2 Pathway

The ring-opening of an epoxide is a classic example of an SN2 reaction. The nucleophile (water in this case) attacks one of the electrophilic carbon atoms of the epoxide ring, leading to an inversion of configuration at that center. In a symmetrical epoxide like cyclohexene oxide, attack at either carbon is equally likely. The result is a racemic mixture of the two enantiomers of trans-1,2-cyclohexanediol.

Caption: SN2 mechanism for the ring-opening of cyclohexene oxide.

Acid-Catalyzed vs. Base-Catalyzed Hydrolysis

| Condition | Mechanism | Key Features |

| Acid-Catalyzed | The acid protonates the epoxide oxygen, making the epoxide a better electrophile. Water then attacks one of the carbon atoms.[6][12] | The reaction is generally faster than base-catalyzed hydrolysis. Lewis acids can also be used to catalyze the reaction.[12] |

| Base-Catalyzed | A strong nucleophile (e.g., hydroxide) directly attacks one of the epoxide carbons. | Requires a strong nucleophile. The reaction is typically slower than the acid-catalyzed counterpart. |

For the synthesis of trans-1,2-cyclohexanediol, acid-catalyzed hydrolysis is more common due to its efficiency.[6]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide

This protocol is for the ring-opening of pre-formed cyclohexene oxide.

Materials:

-

Cyclohexene oxide

-

Sulfuric acid (dilute) or another acid catalyst

-

Water

-

Sodium chloride

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexene oxide in water.

-

Acid Addition: Slowly add a catalytic amount of dilute sulfuric acid to the solution.

-

Heating: Heat the mixture under reflux with stirring for a specified period.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Saturate the aqueous layer with sodium chloride to reduce the solubility of the diol.

-

Extract the product with ethyl acetate.

-

-

Isolation and Purification:

Safety and Handling of Peroxy Acids

Peroxy acids are powerful oxidizing agents and must be handled with extreme care.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Work in a well-ventilated fume hood.

-

Temperature Control: Peroxy acid reactions can be exothermic. Maintain strict temperature control and have an ice bath readily available.[3]

-

Storage: Store peroxy acids in a cool, dry place away from heat and sources of ignition.[13]

-

Spills: In case of a spill, dilute with a large amount of water and absorb with an inert material.[9]

-

Disposal: Decompose any residual peroxy compounds before disposal.[3]

Concluding Remarks

The synthesis of trans-1,2-cyclohexanediol via the epoxidation of cyclohexene is a testament to the power of stereocontrolled reactions in organic chemistry. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers and drug development professionals can reliably produce this valuable chiral intermediate with high purity and yield. The protocols outlined in this guide, when executed with precision and a commitment to safety, provide a robust pathway to this essential building block.

References

- Organic Syntheses, Coll. Vol. 5, p.414 (1973); Vol. 42, p.50 (1962). Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0414

- Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Link: http://www.oc-praktikum.de/nop/en/instructions/pdf/3034_en.pdf

- trans-1,2-CYCLOHEXANEDIOL. Guidechem. Link: https://www.guidechem.com/wiki/trans-1,2-cyclohexanediol-1460-57-7.html

- Overcoming low yields in the epoxidation of cyclohexene derivatives. Benchchem. Link: https://www.benchchem.

- PEROXYACETIC ACID HAZARD SUMMARY. NJ.gov. Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1485.pdf

- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC - NIH. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7867252/

- Peroxyacetic acid (PAA). USDA Food Safety and Inspection Service. Link: https://www.fsis.usda.gov/sites/default/files/media_file/2021-07/Peroxyacetic-Acid-PAA.pdf

- Peracetic Acid | Safety and Handling. Evonik Active Oxygens. Link: https://active-oxygens.evonik.com/en/products/peracetic-acid/peracetic-acid-safety-100329.html

- The cyclohexene epoxidation Mechanism of W‐based catalysts. ResearchGate. Link: https://www.researchgate.

- Oxidation of Cyclohexene totrans-1,2-Cyclohexanediol Promoted byp-Toluenesulfonic Acid without Organic Solvents. ResearchGate. Link: https://www.researchgate.net/publication/285923985_Oxidation_of_Cyclohexene_totrans-12-Cyclohexanediol_Promoted_byp-Toluenesulfonic_Acid_without_Organic_Solvents

- SAFETY DATA SHEET. Sigma-Aldrich. Link: https://www.sigmaaldrich.com/US/en/sds/sial/333169

- An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid. Benchchem. Link: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-purification-of-trans-1-2-cyclohexanedicarboxylic-acid/

- Synthesis of trans-Cyclohexane-1,2-diol. The Royal Society of Chemistry. Link: https://pubs.rsc.org/en/content/chapterhtml/2020/bk9781788015939-00084?isbn=978-1-78801-593-9

- Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. ResearchGate. Link: https://www.researchgate.

- SAFETY AND HANDLING OF ORGANIC PEROXIDES. American Chemistry Council. Link: https://www.americanchemistry.com/industry-groups-and-initiatives/organic-peroxide-producers-safety-division-oppsd/safety-and-handling-of-organic-peroxides

- Sharpless epoxidation. Wikipedia. Link: https://en.wikipedia.

- Applications of Sharpless asymmetric epoxidation in total synthesis. Moodle@Units. Link: https://moodle.units.it/pluginfile.php/437989/mod_resource/content/1/sharpless.pdf

- Epoxide Hydrolases as Asymmetric Catalysts. ElectronicsAndBooks. Link: https://electronicsandbooks.

- Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene. Google Patents. Link: https://patents.google.

- Cyclohexene oxide. Wikipedia. Link: https://en.wikipedia.org/wiki/Cyclohexene_oxide

- Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. RSC Publishing. Link: https://pubs.rsc.org/en/content/articlelanding/1991/p1/p19910001083

- Solved Name: Prelab: Green Lewis Acid-Catalyzed Hydrolysis. Chegg.com. Link: https://www.chegg.

- Reaction: Epoxidation. Saskoer. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Chemistry(Lye)/08%3A_Reactions_of_Alkenes/8.

- Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. OSTI.GOV. Link: https://www.osti.gov/servlets/purl/1632731

- Video: Sharpless Epoxidation. JoVE. Link: https://www.jove.

- The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. Link: https://pages.chem.

- Stereoselective synthesis of trans 1,2 cyclohexane diol and trans 1,3 cyclohexane idol from cyclohexen-1-ol. Reddit. Link: https://www.reddit.com/r/chemhelp/comments/328m4u/undergrad_stereoselective_synthesis_of_trans_12/

- Sharpless Epoxidation. OpenOChem Learn. Link: https://openochem.

- Advantages of Synthesizing trans-1,2-Cyclohexanediol in a Continuous Flow Microreactor over a Standard Glass Apparatus. The Journal of Organic Chemistry - ACS Publications. Link: https://pubs.acs.org/doi/10.1021/jo7015845

- trans-1,2-CYCLOHEXANEDIOL synthesis. ChemicalBook. Link: https://www.chemicalbook.com/synthesis/1460-57-7.htm

- Advantages of Synthesizing trans-1,2-Cyclohexanediol in a Continuous Flow Microreactor over a Standard Glass Apparatus. The Journal of Organic Chemistry. Link: https://pubs.acs.org/doi/full/10.1021/jo7015845

- Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Link: https://www.researchgate.net/publication/271203923_Highly_efficient_epoxidation_of_alkenes_with_m-chloroperbenzoic_acid_catalyzed_by_nanomagnetic_CoIIIFe3O4SiO2_salen_complex

- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Link: https://www.masterorganicchemistry.com/2011/06/17/m-cpba-meta-chloroperoxybenzoic-acid/

- Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. Link: https://www.youtube.

- Synthesis of diols by dihydroxylation. Organic Chemistry Portal. Link: https://www.organic-chemistry.

- (PDF) Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate. Link: https://www.researchgate.net/publication/271203923_Highly_efficient_epoxidation_of_alkenes_with_m-chloroperbenzoic_acid_catalyzed_by_nanomagnetic_CoIIIFe3O4SiO2_salen_complex

- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ResearchGate. Link: https://www.researchgate.net/publication/349079549_How_Lewis_Acids_Catalyze_Ring-Openings_of_Cyclohexene_Oxide

- Acid-Catalyzed Phenylcyclohexene Oxide Hydrolysis: Role of Para-Phenyl Substituent on Syn:Anti Hydration Ratio. The Journal of Organic Chemistry - ACS Publications. Link: https://pubs.acs.org/doi/abs/10.1021/jo00373a027

Sources

- 1. 8.9. Reaction: Epoxidation – Introduction to Organic Chemistry [saskoer.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. Page loading... [guidechem.com]

- 12. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Molecular Dichotomy of 1,2-Cyclohexanediol

An In-Depth Technical Guide to the Solubility of 1,2-Cyclohexanediol in Common Organic Solvents

This compound is a cyclic diol that holds significant importance as a versatile intermediate in organic synthesis, a building block for polymers and resins, and a component in pharmaceutical development.[1] Structurally, it consists of a non-polar cyclohexane ring to which two polar hydroxyl (-OH) groups are attached on adjacent carbons.[2] This molecular architecture—a non-polar hydrocarbon backbone fused with a polar, hydrogen-bonding functionality—creates a fascinating and nuanced solubility profile. The compound exists as two primary stereoisomers, cis-1,2-cyclohexanediol and trans-1,2-cyclohexanediol, which differ in the spatial orientation of the hydroxyl groups.[1][3][4] This stereochemical difference can influence physical properties such as melting point and crystal packing, which in turn affects solubility.

For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility is not merely academic; it is a critical parameter that dictates solvent selection for chemical reactions, dictates purification strategies such as recrystallization, and governs formulation design. This guide provides a detailed exploration of the solubility of this compound, grounding experimental data in the fundamental principles of molecular interaction.

Section 1: The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[5][6] For this compound, its solubility is a dynamic interplay between its constituent parts.

-

Polarity and Hydrogen Bonding: The two hydroxyl groups are the primary drivers of the molecule's polarity. These groups can act as both hydrogen bond donors (via the hydrogen atom) and hydrogen bond acceptors (via the oxygen atom's lone pairs).[3][6] This dual capability allows for strong intermolecular interactions with polar protic solvents like water, methanol, and ethanol, which can also engage in hydrogen bonding. This leads to high solubility in such solvents.[7]

-

The Non-Polar Cyclohexane Ring: The C6H10 hydrocarbon ring is non-polar and contributes hydrophobic character to the molecule. This part of the structure interacts favorably with non-polar solvents through weaker van der Waals forces (London dispersion forces).[6]

-

The Balance of Forces: The overall solubility in a given solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. In polar solvents, the favorable hydrogen bonding interactions with the diol's -OH groups typically overcome the energy penalty of disrupting the solvent's own network, leading to dissolution. In non-polar solvents, the interactions are weaker, and solubility is often more limited.

The interplay of these forces is visually represented in the diagram below.

Section 2: Solubility Profile in Common Organic Solvents

The solubility of this compound has been reported across a range of solvents. While extensive quantitative data for all solvents is not always consolidated, a clear picture emerges from scientific literature and chemical supplier documentation. The data below pertains primarily to the trans isomer or mixtures of isomers, as this is commonly studied.

| Solvent | Solvent Class | Reported Solubility | Reference(s) |

| Water | Polar Protic | Moderately Soluble / Soluble | [1][7][8][9] |

| Methanol | Polar Protic | Soluble | [7][10][11] |

| Ethanol | Polar Protic | Soluble | [7] |

| Chloroform | Weakly Polar | Soluble | [10][11][12] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (25 mg/mL for trans) | [13] |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | [14][15] |

| Butyl Acetate | Polar Aprotic | Sparingly Soluble | [14][15] |

| Methyl Acetate | Polar Aprotic | Sparingly Soluble | [14][15] |

| 2-Pentanone | Polar Aprotic | Sparingly Soluble | [14][15] |

| Hexane / Cyclohexane | Non-polar | Insoluble / Sparingly Soluble | General Principle[6] |

| Toluene | Non-polar | Sparingly Soluble | General Principle[6] |

Field Insights: The high solubility in polar protic solvents like methanol is expected due to strong hydrogen bonding.[7] Its solubility in chloroform, a weakly polar solvent, is also notable and is likely due to a combination of dipole-dipole interactions and hydrogen bonding where chloroform acts as a weak H-bond donor. The more limited solubility in esters like ethyl and butyl acetate highlights the importance of the solvent's hydrogen bond donating ability; while these solvents are polar, they are only H-bond acceptors, limiting the strength of the interaction compared to alcohols.[14][15]

Section 3: Key Factors Influencing Solubility

Several experimental variables can significantly alter the solubility of this compound.

-

Temperature: For solid solutes, solubility generally increases with temperature.[16] This principle holds for this compound. Studies have quantitatively measured its solubility in various esters and water at temperatures ranging from 298.15 K to 330 K, consistently showing a positive correlation between temperature and solubility.[14][15] This is because the additional thermal energy helps overcome the lattice energy of the solid solute and disrupt solvent-solvent interactions.[16]

-

Stereochemistry (cis vs. trans): The trans isomer has hydroxyl groups on opposite sides of the ring, allowing for efficient packing into a crystal lattice through strong intermolecular hydrogen bonding. This can result in a higher melting point (101-104 °C for trans) compared to the cis isomer (72-76 °C for the mixture), suggesting a more stable crystal lattice.[8][10] A more stable lattice requires more energy to break, which can lead to lower solubility for the trans isomer compared to the cis isomer in certain solvents, although this effect is solvent-dependent. The cis isomer, with both -OH groups on the same side, can potentially form an intramolecular hydrogen bond, which would reduce its ability to form intermolecular bonds with other diol molecules but could affect its interaction with solvents.

Section 4: Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of a compound like this compound is the isothermal equilibrium method. This method ensures that a truly saturated solution is analyzed.

Protocol: Isothermal Equilibrium Solubility Determination

-

Preparation:

-

Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a jacketed glass reactor or a screw-cap vial).

-

Causality: Using an excess of the solid ensures that the solution will reach saturation, with undissolved solid remaining as a validation of this state.

-

-

Equilibration:

-

Place the vessel in a temperature-controlled environment (e.g., a shaking incubator or a thermostated water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Causality: Continuous agitation maximizes the surface area for dissolution and prevents concentration gradients. A long equilibration time is necessary to ensure the dissolution rate equals the precipitation rate, defining a saturated state.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle for several hours while maintaining the temperature.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a fine filter (e.g., a 0.45 µm PTFE filter).

-

Causality: Filtering is critical to prevent any microscopic solid particles from being transferred, which would artificially inflate the measured solubility. The sample must be handled quickly and at temperature to prevent precipitation due to cooling.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Remove the solvent under controlled conditions (e.g., using a rotary evaporator or by evaporation in a fume hood followed by drying in a vacuum oven to a constant weight).

-

Accurately weigh the remaining solid this compound.

-

Causality: Gravimetric analysis is a direct and robust method for quantification. Drying to a constant weight ensures all volatile solvent has been removed.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g / 100 g solvent) = (mass of dissolved diol / mass of solvent) x 100 (Note: mass of solvent = mass of aliquot - mass of dissolved diol)

-

The entire workflow is outlined in the following diagram.

Sources

- 1. CAS 931-17-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H12O2 | CID 13601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound, cis + trans, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. This compound CAS#: 931-17-9 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]

- 12. TRANS-1,2-CYCLOHEXANEDIOL CAS#: 1460-57-7 [amp.chemicalbook.com]

- 13. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Cyclohexanediol

This guide provides a comprehensive analysis of the spectroscopic data for the cis and trans isomers of 1,2-Cyclohexanediol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into structural elucidation and stereochemical differentiation.

Introduction: The Stereochemical Challenge of this compound

This compound is a cyclic diol existing as two primary diastereomers: cis-1,2-Cyclohexanediol and trans-1,2-Cyclohexanediol.[1][2] These isomers, while sharing the same molecular formula (C₆H₁₂O₂) and connectivity, differ in the spatial arrangement of their hydroxyl groups.[1][2] This stereochemical difference leads to distinct physical properties and, critically, unique spectroscopic signatures. Accurate interpretation of their spectra is paramount for confirming stereochemistry in synthetic chemistry, understanding reaction mechanisms, and in the development of stereochemically pure pharmaceuticals.[3] This guide will explore how NMR, IR, and Mass Spectrometry are leveraged to unambiguously distinguish between these two isomers.

Molecular Structure and Stereoisomerism

The key to differentiating the isomers lies in their three-dimensional structure. In the most stable chair conformation, the hydroxyl groups of trans-1,2-cyclohexanediol occupy diaxial positions, while in the cis isomer, one hydroxyl group is axial and the other is equatorial. This conformational difference profoundly impacts the chemical environment of each proton and carbon atom, leading to distinct NMR spectra.

Caption: Chair conformations of cis- and trans-1,2-Cyclohexanediol.

¹H NMR Spectroscopy: A Powerful Tool for Stereochemical Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between the cis and trans isomers of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) of the carbinol protons (the protons on the carbons bearing the -OH groups) are particularly diagnostic.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹H NMR Data Summary

| Isomer | Proton Assignment | Approximate Chemical Shift (δ, ppm in CDCl₃) | Multiplicity |

| cis-1,2-Cyclohexanediol | H-1, H-2 (Carbinol Protons) | ~3.8 | Broad Multiplet |

| H-3, H-6, H-4, H-5 | ~1.3 - 1.8 | Multiplet | |

| trans-1,2-Cyclohexanediol | H-1, H-2 (Carbinol Protons) | ~3.4 | Multiplet |

| H-3, H-6, H-4, H-5 | ~1.2 - 2.0 | Multiplet |

Note: Exact chemical shifts can vary based on solvent and concentration.

Interpretation of ¹H NMR Spectra

The primary distinguishing feature in the ¹H NMR spectra is the appearance of the carbinol protons (H-1 and H-2).

-

cis-Isomer: Due to the molecule's symmetry (a C₂ axis in the chair conformation), the two carbinol protons are chemically equivalent, as are the pairs of methylene protons. This results in a simpler spectrum with fewer signals than might be expected. The carbinol protons typically appear as a broad multiplet around 3.8 ppm.[4][5][6]

-

trans-Isomer: In the diaxial conformation of the trans isomer, the two carbinol protons are also chemically equivalent due to a plane of symmetry. They appear as a multiplet, but are shifted upfield relative to the cis isomer, typically around 3.4 ppm.[7][8][9] The coupling constants for these axial protons with their adjacent axial protons are expected to be large (J ≈ 8-10 Hz), which can sometimes be resolved. The protons in diastereotopic positions are not chemically equivalent and will have different chemical shifts.[10][11]

¹³C NMR Spectroscopy: Confirming Symmetry

Carbon-13 NMR spectroscopy provides complementary information, primarily related to the symmetry of the isomers.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data Summary

| Isomer | Carbon Assignment | Approximate Chemical Shift (δ, ppm in CDCl₃) |

| cis-1,2-Cyclohexanediol | C-1, C-2 (Carbinol Carbons) | ~72 |

| C-3, C-6 | ~30 | |

| C-4, C-5 | ~22 | |

| trans-1,2-Cyclohexanediol | C-1, C-2 (Carbinol Carbons) | ~75 |

| C-3, C-6 | ~33 | |

| C-4, C-5 | ~24 |

Note: Data sourced from various spectral databases.[12][13][14]

Interpretation of ¹³C NMR Spectra

The key diagnostic feature is the number of signals.

-

cis-Isomer: Due to the C₂ symmetry, there are only three distinct carbon environments: the two equivalent carbinol carbons (C-1, C-2), the two equivalent adjacent methylene carbons (C-3, C-6), and the two equivalent remote methylene carbons (C-4, C-5). This results in a spectrum with only three signals.[12][14]

-

trans-Isomer: The plane of symmetry in the trans isomer also leads to chemical equivalence, resulting in a spectrum with three signals as well.[13] The chemical shifts, however, are different from the cis isomer, with the carbinol carbons of the trans isomer typically appearing slightly downfield.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is excellent for identifying the functional groups present, in this case, the O-H and C-O bonds of the diol. While less powerful for distinguishing stereoisomers in the solid or liquid phase, subtle differences can be observed.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

IR Data Summary

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance |

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C-O Stretch | 1100 - 1000 | Strong |

Note: Data is consistent for both isomers.[15][16][17]

Interpretation of IR Spectra

Both isomers will show the characteristic absorptions for an alcohol.[1]

-

O-H Stretch: A very prominent, broad absorption in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl groups participating in hydrogen bonding.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the C-H bonds of the cyclohexane ring.

-

C-O Stretch: A strong band in the fingerprint region, around 1050 cm⁻¹, corresponds to the C-O stretching vibration.

In dilute, non-polar solvents, differences may emerge. The cis isomer is capable of intramolecular hydrogen bonding, which would give rise to a relatively sharp O-H stretching band at a slightly lower frequency than a "free" O-H. The trans isomer, in its diaxial conformation, cannot form an intramolecular hydrogen bond and would primarily show intermolecular hydrogen bonding at higher concentrations.[15]

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), both isomers of this compound will have a molecular weight of 116.16 g/mol .[1][18]

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙).

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Significance |

| 116 | [C₆H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [M - H₂O]⁺˙ | Loss of water |

| 83 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl radical |

| 70 | [C₄H₆O]⁺˙ or [C₅H₁₀]⁺˙ | Complex rearrangement/cleavage |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Base Peak (often) |

Note: Fragmentation patterns are generally similar for both isomers.[19][20][21]

Interpretation of Mass Spectra

The mass spectra of cyclic alcohols are often complex due to rearrangements.[22][23]

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z 116 may be weak or absent, which is common for alcohols as they readily lose a molecule of water.[23]

-

Loss of Water ([M-18]⁺˙): A peak at m/z 98 is very common, corresponding to the dehydration of the molecular ion.[24]

-

Base Peak: The base peak (the most intense peak) is often at m/z 57. This fragment likely arises from a complex cleavage of the ring following dehydration.

-

Other Fragments: Other significant peaks at m/z 70 and 83 represent further fragmentation of the [M-H₂O]⁺˙ ion.[19]

While the overall fragmentation patterns are similar, subtle differences in the relative intensities of the fragment ions may exist between the cis and trans isomers, but these are generally not reliable for definitive stereochemical assignment without careful comparison to reference spectra.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on the synergistic use of all these techniques. The following workflow illustrates the logical process for identifying and confirming the structure of a this compound isomer.

Caption: Workflow for the spectroscopic identification of this compound isomers.

Conclusion

The spectroscopic analysis of this compound isomers is a classic example of structure elucidation where a combination of techniques provides a complete picture. While IR and MS confirm the molecular formula and functional groups, NMR spectroscopy, particularly ¹H NMR, is the cornerstone for unambiguous stereochemical assignment. The distinct chemical environments enforced by the cis and trans configurations provide the clear, reproducible spectroscopic differences detailed in this guide.

References

- BenchChem. (n.d.). Interpreting the NMR Spectrum of 2,3-Dimethylpentanal Diastereomers.

- ChemicalBook. (n.d.). TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR spectrum.

- SpectraBase. (n.d.). cis-1,2-Cyclohexanediol - Optional[1H NMR] - Chemical Shifts.

- AKJournals. (1999). Phase Transition in Trans- and Cis-1,2-Cyclohexanediol Studied by Infrared Spectroscopy. Journal of Thermal Analysis and Calorimetry.

- NIST. (n.d.). This compound, trans-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). cis-1,2-Cyclohexanediol(1792-81-0) 13C NMR spectrum.

- PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols.... Rapid Communications in Mass Spectrometry.

- ChemicalBook. (n.d.). TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) IR Spectrum.

- ChemicalBook. (n.d.). cis-1,2-Cyclohexanediol(1792-81-0)IR1.

- PubChem. (n.d.). trans-1,2-Cyclohexanediol.

- PubChem. (n.d.). cis-1,2-Cyclohexanediol.

- JoVE. (2024). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons.

- PubChem. (n.d.). This compound, (1S-trans)-.

- SpectraBase. (n.d.). cis-1,2-Cyclohexanediol - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). This compound, trans-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). cis-1,2-Cyclohexanediol - Optional[1H NMR] - Spectrum.

- YouTube. (2021). NMR Spectroscopy: Diastereotopism.

- Chegg.com. (2020). Solved This is an NMR spectrum of trans-1,2-cyclohexanediol.

- NIST. (n.d.). cis-1,2-Cyclohexanediol. NIST Chemistry WebBook.

- SpectraBase. (n.d.). cis-1,2-Cyclohexanediol - Optional[13C NMR] - Chemical Shifts.

- Reddit. (2019). How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

- CORE. (n.d.). field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions.

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

- 1. This compound, trans- [webbook.nist.gov]

- 2. cis-1,2-Cyclohexanediol [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR spectrum [chemicalbook.com]

- 8. Solved This is an NMR spectrum of trans-1,2-cyclohexanediol. | Chegg.com [chegg.com]

- 9. reddit.com [reddit.com]

- 10. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cis-1,2-Cyclohexanediol(1792-81-0) 13C NMR [m.chemicalbook.com]

- 13. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. akjournals.com [akjournals.com]

- 16. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) IR Spectrum [chemicalbook.com]

- 17. cis-1,2-Cyclohexanediol(1792-81-0) IR Spectrum [chemicalbook.com]

- 18. This compound, (1S-trans)- | C6H12O2 | CID 7057110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound, trans- [webbook.nist.gov]

- 22. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 23. whitman.edu [whitman.edu]

- 24. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Commercial Availability and Purity of 1,2-Cyclohexanediol Isomers

Introduction

1,2-Cyclohexanediol, a diol derivative of cyclohexane, exists as two primary stereoisomers: cis-1,2-Cyclohexanediol and trans-1,2-Cyclohexanediol. These isomers, while structurally similar, possess distinct three-dimensional arrangements of their hydroxyl groups, leading to significant differences in their physical and chemical properties. This stereochemical distinction is of paramount importance in numerous scientific and industrial applications, particularly in the fields of pharmaceutical synthesis and materials science.

In drug development, the specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. This compound isomers serve as crucial chiral building blocks and auxiliaries in the synthesis of complex pharmaceutical compounds. Consequently, the isomeric purity of the starting diol is a critical factor in ensuring the stereochemical integrity and ultimate efficacy and safety of the final active pharmaceutical ingredient (API).

Similarly, in materials science, the spatial orientation of the hydroxyl groups in cis- and trans-1,2-Cyclohexanediol influences their reactivity in polymerization reactions and the resulting properties of the polymers. For instance, the use of a specific isomer can affect the crystallinity, melting point, and mechanical strength of polyesters and other polymers.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, purity, analysis, and purification of cis- and trans-1,2-Cyclohexanediol. By understanding these key aspects, professionals can make informed decisions in sourcing, handling, and utilizing these versatile chemical building blocks for their specific applications.

Commercial Availability and Supplier Overview

Both cis- and trans-1,2-Cyclohexanediol, as well as mixtures of the two, are commercially available from a variety of chemical suppliers. The stated purity of these products is typically high, often exceeding 98%. However, it is crucial for researchers to be aware that the actual purity and the isomeric ratio can vary between suppliers and even between different batches from the same supplier. Gas chromatography (GC) is the most common analytical technique used by suppliers to certify the purity of their this compound products.[1]

Below is a summary of representative commercial offerings for this compound isomers. Please note that availability, specifications, and pricing are subject to change, and it is always recommended to consult the supplier's website for the most current information.

Table 1: Commercial Availability of this compound Isomers

| Isomer | Supplier | Product Number (Example) | Stated Purity | Available Quantities |

| cis-1,2-Cyclohexanediol | Sigma-Aldrich | 361267 | 99% | 1g, 5g |

| TCI | C1802 | >98.0% (GC) | 5g, 25g | |

| Thermo Scientific | AC300970050 | 99% | 5g, 25g | |

| Santa Cruz Biotechnology | sc-239103 | - | 1g, 5g | |

| trans-1,2-Cyclohexanediol | Sigma-Aldrich | 141712 | 98% | 10g, 50g |

| TCI | C0481 | >99.0% (GC) | 25g, 100g | |

| Thermo Scientific | L07088 | 98% | 25g, 100g | |

| Santa Cruz Biotechnology | sc-255395 | - | 5g, 25g | |

| cis/trans Mixture | Sigma-Aldrich | C102407 | - | 10g, 50g |

| TCI | C0480 | >98.0% (GC, total isomers) | 25g, 100g | |

| Thermo Scientific | A18572 | 98% | 10g, 50g |

Impurity Profiling

The purity of commercially available this compound is influenced by the synthetic route employed in its manufacture. A thorough understanding of potential impurities is crucial for developing appropriate analytical and purification strategies.[2][3]

Common Sources of Impurities:

-

Residual Starting Materials: Depending on the synthetic method, residual starting materials such as cyclohexene or catechol may be present in the final product.[4]

-

By-products of Synthesis: Side reactions during the synthesis can lead to the formation of various by-products. For example, in the oxidation of cyclohexene, over-oxidation can lead to the formation of adipic acid or other degradation products.[5]

-

The Undesired Stereoisomer: The most significant impurity in a sample of a specific this compound isomer is often the other stereoisomer. The efficiency of the stereoselective synthesis and the subsequent purification steps determine the level of this isomeric impurity.

-

Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.

-

Water: Due to the hygroscopic nature of diols, water can be a significant impurity.[1]

Analytical Workflow for Purity Assessment

Sources

1,2-Cyclohexanediol derivatives and their potential applications

An In-Depth Technical Guide to 1,2-Cyclohexanediol Derivatives and Their Potential Applications

Authored by a Senior Application Scientist

Abstract

This compound, a cyclic organic compound featuring two hydroxyl groups on adjacent carbons, serves as a foundational scaffold in modern organic synthesis and drug development.[1] Its rigid cyclohexane ring and defined stereochemistry, particularly in its trans-isomeric form, make it an invaluable building block and control element in complex molecular architectures. This guide provides an in-depth exploration of the synthesis, stereochemical considerations, and diverse applications of this compound derivatives. We will delve into stereoselective synthetic routes, their critical role as chiral auxiliaries, their application as precursors for industrial chemicals and pharmaceuticals, and their use in asymmetric catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

Introduction: The Structural and Stereochemical Landscape

This compound (C₆H₁₂O₂) is a diol existing as two primary stereoisomers: cis and trans.[2] This stereoisomerism dictates the spatial relationship of the two hydroxyl groups and is the cornerstone of the molecule's utility.

-

cis-1,2-Cyclohexanediol: Both hydroxyl groups are on the same face of the cyclohexane ring.

-

trans-1,2-Cyclohexanediol: The hydroxyl groups are on opposite faces of the ring. The trans-isomer is chiral and exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-cyclohexane-1,2-diol.

This defined three-dimensional structure, especially the C₂ symmetry of the trans-enantiomers, is fundamental to its role in asymmetric synthesis, where it can impart chirality to a prochiral substrate.[3]

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Reference |

| CAS Number | 1792-81-0 | 1460-57-7 | [2] |

| Molar Mass | 116.16 g/mol | 116.16 g/mol | [2] |

| Appearance | Solid | Off-white crystals or crystalline powder | [1][4] |

| Melting Point | 98-102 °C | 101-104 °C | [2][5] |

| Solubility | Soluble in water | Soluble in water | [1][4] |

Stereoselective Synthesis: Controlling the Diol Architecture

The synthesis of specific stereoisomers of this compound is paramount to their application. The most common precursor is cyclohexene, and the choice of oxidation method directly controls the stereochemical outcome.

anti-Dihydroxylation for trans-1,2-Cyclohexanediol

The synthesis of the trans-isomer is typically achieved through a two-step process involving the epoxidation of cyclohexene followed by acid-catalyzed ring-opening.[6] The backside attack of water on the protonated epoxide intermediate ensures an anti-addition of the hydroxyl groups, resulting in the trans product.[7][8]

Caption: Workflow for the synthesis of trans-1,2-cyclohexanediol.

syn-Dihydroxylation for cis-1,2-Cyclohexanediol

Conversely, the cis-isomer is synthesized via syn-dihydroxylation of cyclohexene. This is accomplished using reagents that facilitate the concerted addition of both hydroxyl groups to the same face of the double bond.[8] Common reagents for this transformation include:

-

Osmium tetroxide (OsO₄): Used in catalytic amounts with a co-oxidant. It forms a cyclic osmate ester intermediate which is then hydrolyzed to yield the cis-diol.[8][9]

-

Potassium permanganate (KMnO₄): A cold, dilute, and basic solution of KMnO₄ also produces the cis-diol through a similar cyclic intermediate mechanism.[10]

Table 2: Comparison of Synthetic Routes from Cyclohexene

| Method | Key Reagent(s) | Stereochemical Outcome | Key Features |

| Epoxidation & Hydrolysis | 1. Peroxyacid (m-CPBA) 2. H₃O⁺ | anti-addition (trans-diol) | Two-step process, avoids highly toxic reagents.[6][7] |

| Osmium Tetroxide Dihydroxylation | OsO₄ (catalytic), NMO (co-oxidant) | syn-addition (cis-diol) | High yield and selectivity, but OsO₄ is toxic and expensive.[8][9] |

| Permanganate Dihydroxylation | Cold, dilute, basic KMnO₄ | syn-addition (cis-diol) | Less expensive than OsO₄ but can lead to over-oxidation and lower yields.[10] |

Core Applications in Research and Development

The well-defined stereochemistry and bifunctional nature of this compound derivatives make them powerful tools in several scientific domains.

Chiral Auxiliaries in Asymmetric Synthesis

This is one of the most significant applications of enantiomerically pure trans-1,2-cyclohexanediol. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a reaction stereoselectively, after which it is removed.[11]

The (1R,2R)- or (1S,2S)-diol can be reacted with a prochiral ketone or aldehyde to form a chiral acetal or ketal. The bulky and rigid cyclohexane scaffold effectively shields one face of the molecule, forcing an incoming reagent (e.g., an alkyl group in an alkylation reaction) to attack from the less sterically hindered face.[3][12] This process leads to the creation of a new stereocenter with high diastereoselectivity.

Caption: Use of this compound as a chiral auxiliary.

This strategy is widely used in the synthesis of optically active α,α-disubstituted amino acids and other complex chiral molecules.[12]

Pharmaceutical and Agrochemical Intermediates

This compound serves as a versatile starting material for synthesizing more complex molecules with potential medicinal properties.[13] Its diol functionality allows for straightforward modification into various derivatives. While specific drug syntheses are often proprietary, the cyclohexane scaffold is present in numerous bioactive compounds. Derivatives of related structures like cyclohexane-1,3-dione have been explored for creating anti-proliferative agents and tyrosine kinase inhibitors.[14][15] The structural motifs derived from these diols are valuable in drug discovery for creating compounds with favorable pharmacological profiles.[16]

Precursor for Industrial Chemicals

This compound is a key intermediate in the production of adipic acid, a high-volume commodity chemical essential for the manufacture of nylon-6,6 and other polymers.[9][13] Traditional adipic acid synthesis involves aggressive oxidants like nitric acid, which produces nitrous oxide (N₂O), a significant greenhouse gas.[17]

Greener synthetic routes are being actively researched, which involve the oxidation of this compound.[17] This pathway typically involves:

-

Oxidation to 2-Hydroxycyclohexanone: The diol is first oxidized to the corresponding α-hydroxyketone.[13]

-

Oxidative Cleavage: The C-C bond of the α-hydroxyketone or the diol itself is cleaved using an oxidant like hydrogen peroxide or molecular oxygen with a suitable catalyst, yielding adipic acid.[9][18]

This multi-step process from cyclohexene offers a more environmentally benign alternative to traditional methods.[17]

Ligands in Asymmetric Catalysis

The chiral backbone of trans-1,2-cyclohexanediol is an excellent scaffold for designing chiral ligands used in transition-metal-catalyzed asymmetric reactions. By modifying the hydroxyl groups, chemists can create bidentate ligands (e.g., chiral salen ligands) that coordinate to a metal center. The resulting chiral complex can then catalyze reactions like enantioselective epoxidations, reductions, or C-C bond formations with high stereocontrol.[19]

Key Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and application of this compound derivatives.

Protocol: Stereospecific Synthesis of trans-1,2-Cyclohexanediol

This protocol is adapted from established methods involving the epoxidation of cyclohexene and subsequent acid-catalyzed hydrolysis.[7]

Objective: To synthesize trans-1,2-cyclohexanediol from cyclohexene.

Materials:

-

Cyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/formic acid

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfite (Na₂SO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel, round-bottom flasks, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Epoxidation of Cyclohexene:

-

Dissolve cyclohexene (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0 °C.

-

Add m-CPBA (approx. 1.1 equivalents) portion-wise over 20-30 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxyacid.

-

Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude cyclohexene oxide.

-

-

Acid-Catalyzed Hydrolysis:

-

To the crude cyclohexene oxide, add a mixture of water and a catalytic amount of sulfuric acid (e.g., 10:1 water:THF with 1% H₂SO₄).[7]

-

Stir the mixture vigorously for 1 hour. The reaction may be exothermic.[7]

-

After 1 hour, neutralize the solution by carefully adding saturated sodium bicarbonate solution until the pH is ~7.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid product can be purified by recrystallization from a suitable solvent like ethyl acetate or by distillation under reduced pressure.[4]

-

The final product, trans-1,2-cyclohexanediol, should be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

-

Protocol: General Procedure for Acetal Formation Using a Chiral Auxiliary

Objective: To protect a carbonyl group and introduce a chiral environment using (1S,2S)-cyclohexanediol.

Materials:

-

Aldehyde or ketone substrate

-

(1S,2S)-cyclohexanediol (1.1 equivalents)

-

Toluene or another suitable aprotic solvent

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), catalytic amount)

-

Dean-Stark apparatus

Step-by-Step Methodology:

-

Reaction Setup:

-

Combine the carbonyl substrate (1 equivalent), (1S,2S)-cyclohexanediol (1.1 equivalents), and a catalytic amount of p-TSA in a round-bottom flask with toluene.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

-

Azeotropic Water Removal:

-

Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude chiral acetal can be purified by flash column chromatography on silica gel. This chiral intermediate is now ready for subsequent diastereoselective reactions.

-

Conclusion and Future Outlook

This compound and its derivatives are far more than simple cyclic alcohols; they are sophisticated tools for precise molecular construction. Their rigid, stereochemically defined scaffold provides a reliable platform for controlling chirality in asymmetric synthesis, making them indispensable in the development of pharmaceuticals and fine chemicals.[12] Furthermore, their role as precursors in emerging green industrial processes, such as the sustainable production of adipic acid, highlights their growing importance in environmentally conscious manufacturing.[9][17] As the demand for enantiomerically pure compounds and sustainable chemical processes continues to grow, the strategic application of this compound derivatives is set to expand, driving innovation in drug discovery, materials science, and catalysis.

References

- Chemistry Online. (2022). Stereospecific synthesis of trans-1,2-cyclohexanediol.